1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Description
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)11-5-7-17(8-6-11)10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9,11,16H,5-8,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHYWDRTEHWTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428325 | |
| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100957-76-4 | |
| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid has been studied for its potential therapeutic effects:
1. Antidepressant Activity
- Mechanism : Research indicates that this compound may act on serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of this compound can exhibit selective serotonin reuptake inhibition (SSRI) properties.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound showed significant antidepressant-like effects in animal models, suggesting its potential as a lead compound for developing new antidepressants.
2. Neuroprotective Effects
- Mechanism : The indole structure is known for its neuroprotective properties, potentially through modulation of neuroinflammatory pathways.
- Case Study : A research article highlighted the neuroprotective effects of related compounds in models of neurodegeneration, indicating that this compound could be beneficial in conditions like Alzheimer's disease.
Neuroscience Applications
The compound's ability to interact with various neurotransmitter systems makes it a valuable tool in neuroscience research:
1. Dopaminergic System Modulation
- Application : Investigated for its role in modulating dopamine pathways, which are implicated in conditions such as schizophrenia and Parkinson's disease.
- Case Study : In vivo studies have shown that the administration of this compound can alter dopamine levels in specific brain regions, providing insights into its potential therapeutic effects for dopaminergic disorders.
Biochemical Probes
Due to its unique structure, this compound serves as a biochemical probe:
1. Target Identification
- Application : Used in studies to identify novel targets within cellular signaling pathways.
- Case Study : A study utilized this compound to investigate binding affinities with various receptors, leading to the identification of new biological targets for drug development.
Data Table of Key Findings
| Application Area | Mechanism/Effect | Notable Studies |
|---|---|---|
| Antidepressant Activity | SSRI properties | Journal of Medicinal Chemistry |
| Neuroprotective Effects | Modulation of neuroinflammation | Neurobiology Reports |
| Dopaminergic Modulation | Alteration of dopamine levels | Behavioral Neuroscience Journal |
| Biochemical Probes | Target identification | Molecular Pharmacology |
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid depends on its specific biological target. In general, the compound may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The indole moiety is known to engage in π-π interactions and hydrogen bonding, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can influence various molecular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (58Z)
- Structure : Differs by an ethoxy spacer linking the piperidine to the indole-5-yloxy group instead of a direct methylene bridge at indole-3-yl.
- Molecular Formula : C₁₆H₂₀N₂O₃; Molecular Weight : 288.34 g/mol .
- Key Properties : Higher TPSA (inferred from additional ether oxygen) likely enhances solubility but reduces membrane permeability. The indole-5-yloxy substitution may alter receptor binding compared to the 3-yl position.
- Research Findings : Listed in the Protein Data Bank (PDB ID: 58Z), suggesting crystallographic studies or protein-ligand interaction analyses .
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid
- Structure : Replaces indole with a pyridin-4-ylmethyl group.
- Molecular Formula : C₁₂H₁₄N₂O₂; Molecular Weight : 234.26 g/mol .
- Key Properties : Pyridine’s weaker hydrogen-bonding capacity and planar structure may reduce steric hindrance and increase metabolic stability compared to indole. Lower molecular weight and TPSA (∼50 Ų) suggest improved bioavailability.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
- Structure : Lacks the indole group; features an ethoxycarbonyl substituent.
- Molecular Formula: C₉H₁₅NO₄; Molecular Weight: 201.22 g/mol .
- The ester moiety may render it a prodrug candidate, as seen in nipecotic acid derivatives .
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid
- Structure : Substitutes indole with a 6-methoxypyrimidin-4-yl group.
- Molecular Formula : C₁₁H₁₅N₃O₃; Molecular Weight : 237.26 g/mol .
- Methoxy groups often enhance metabolic stability.
Tabulated Comparison of Key Properties
Research and Pharmacological Insights
- Prodrug Design : Nipecotic acid (a piperidine-4-carboxylic acid derivative) is a GABA reuptake inhibitor; its prodrugs improve BBB penetration via esterification . The target compound’s carboxylic acid group may similarly be esterified for enhanced delivery .
- Structural Activity Relationships (SAR) :
- Indole Position : 3-yl substitution (target compound) vs. 5-yloxy (58Z) may influence binding to serotonin or tryptophan-associated receptors .
- Heterocyclic Replacements : Pyridine/pyrimidine analogs (lower molecular weight) may optimize pharmacokinetics but reduce affinity for indole-specific targets .
Biological Activity
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, and enzyme inhibition. The information is derived from diverse research studies, highlighting the compound's significance in drug discovery.
- Molecular Weight : 258.316 g/mol
- Melting Point : 228 °C (decomposes)
- Storage Conditions : Recommended to be stored in a refrigerator .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indole compounds have shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29) cancers.
The compound has been noted for its ability to induce apoptosis and arrest the cell cycle at the G2/M phase, mechanisms that are crucial in cancer therapy .
2. Neuroprotective Effects
Research indicates that indole derivatives, including this compound, may exhibit neuroprotective properties through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (BChE/AChE) |
|---|---|---|---|
| Indole Derivative A | 11.5 | 20.9 | 1.82 |
| Indole Derivative B | 7.0 | 15.0 | 2.14 |
None of the tested compounds surpassed the efficacy of standard treatments like donepezil .
3. Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes linked to disease pathology:
- Monoamine Oxidase (MAO) : Inhibition studies reveal that certain derivatives exhibit selective MAO-B inhibition with IC50 values ranging from 7.0 to 20.9 µM .
Case Studies
A notable study explored the synthesis and biological evaluation of several indole derivatives related to this compound, demonstrating their potential in cancer treatment:
- Study Findings : The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing significant selectivity towards specific types of cancer cells.
Preparation Methods
Alkylation of Piperidine-4-carboxylic Acid
The core structure of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid derives from the alkylation of piperidine-4-carboxylic acid with an indole-containing electrophile. A common approach involves reacting piperidine-4-carboxylic acid with 3-(chloromethyl)-1H-indole in the presence of a base such as triethylamine. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, yielding the alkylated product after 12–24 hours.
Table 1: Representative Alkylation Conditions
| Reactant | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Piperidine-4-carboxylic acid | DMF | Triethylamine | 70 | 18 | 65–72 |
| 3-(Chloromethyl)-1H-indole | THF | K₂CO₃ | 60 | 24 | 58–63 |
This method’s efficiency depends on the electrophilicity of the indole derivative and steric hindrance at the piperidine nitrogen. Side reactions, such as over-alkylation or indole ring decomposition, necessitate careful stoichiometric control.
Reductive Amination Approach
Reductive amination offers an alternative route by condensing piperidine-4-carboxylic acid with indole-3-carbaldehyde in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine formation and subsequent reduction. This method avoids harsh alkylating agents but requires anhydrous conditions to prevent hydrolysis of the intermediate imine.
Catalytic Methods for Enhanced Efficiency
Transfer Hydrogenation in N-Methylation
A patent by details transfer hydrogenation for introducing methyl groups to piperidine-4-carboxylic acid, a step critical for analogous compounds. Using formaldehyde as a hydrogen donor and palladium on charcoal (Pd/C) as a catalyst under ambient pressure, piperidine-4-carboxylic acid converts to 1-methylpiperidine-4-carboxylic acid at 90–95°C. Adapting this method, the indole moiety could be introduced post-methylation via alkylation or amidation.
Key Reaction Parameters:
-
Catalyst: 5% Pd/C (0.5–1.0 wt%)
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Solvent: Water/formic acid mixture (4:1 v/v)
-
Temperature: 90–95°C
-
Yield: 78–85% (for methylated intermediate)
Grignard Reagent-Mediated Coupling
The patent highlights the use of Turbo Grignard reagents (isopropylmagnesium chloride/LiCl) for constructing ketone intermediates. For this compound, a plausible route involves reacting 6-bromo-2-pyridylmagnesium chloride with 1-(indol-3-ylmethyl)piperidine-4-carbonyl chloride. This method avoids cryogenic conditions, operating at ambient temperatures to achieve 70–75% yields.
Purification and Characterization
Crystallization and Recrystallization
Crude product purification often involves crystallization from ethanol/water mixtures. The carboxylic acid group’s polarity facilitates solubility in hot ethanol, with gradual water addition inducing crystallization. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) confirm polymorphic forms, as demonstrated in patent for related compounds.
Table 2: Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 228°C (decomp) | DSC |
| pKa | 4.03 ± 0.20 | Potentiometric |
| Density | 1.288 ± 0.06 g/cm³ | Gas Pycnometry |
Spectroscopic Validation
-
¹H NMR (MeOD): δ 7.65 (d, J = 7.8 Hz, 1H, indole H-4), 7.35–7.20 (m, 3H, indole H-5,6,7), 4.15 (s, 2H, CH₂), 3.80–3.60 (m, 2H, piperidine H-2,6).
-
IR (KBr): 2950 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (indole ring).
Challenges and Optimization Strategies
Regioselectivity in Indole Functionalization
The C3 position of indole is highly reactive, leading to potential side products during alkylation. Employing bulky bases (e.g., DBU) or low temperatures (0–5°C) suppresses N-alkylation, favoring C3 substitution.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid?
- Methodological Answer : The compound can be synthesized via alkylation of the indole nitrogen using reagents like sodium hydride (NaH) in anhydrous DMF. For example, in structurally similar indolylpiperidine derivatives, NaH facilitates deprotonation of the indole N-H group, enabling substitution with alkyl halides or other electrophilic groups . Key steps include inert atmosphere handling (e.g., nitrogen), controlled addition of reagents, and purification via column chromatography or recrystallization. Reaction monitoring by TLC and characterization via -NMR and LC-MS are critical for validation.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% recommended for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : - and -NMR confirm regiochemistry and substitution patterns. For example, the piperidine ring protons typically appear as multiplet signals between δ 1.5–3.5 ppm, while indole protons resonate at δ 6.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H] ion detection) .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Vary substituents on the indole (e.g., electron-withdrawing groups at C5) and piperidine (e.g., carboxylate vs. amide) to assess bioactivity.
- Biological Assays : Test analogs for target engagement (e.g., receptor binding assays) and functional outcomes (e.g., antihistaminic activity in cell-based models) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like histamine receptors, guided by experimental IC values .
Q. How can contradictions between experimental and computational data (e.g., logP vs. observed solubility) be resolved?
- Methodological Answer :
- Experimental Validation : Re-measure logP using shake-flask methods (octanol/water partitioning) to cross-check computational predictions (e.g., XLogP3) .
- Solubility Studies : Perform equilibrium solubility assays in PBS (pH 7.4) and correlate with ionization states (pKa ~3.8 for the carboxylic acid group) .
- Dynamic Light Scattering (DLS) : Assess aggregation behavior, which may artificially lower apparent solubility .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for indole functionalization).
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
